2-(4-Amino-3-fluorophenyl)ethan-1-ol
Description
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Properties
CAS No. |
643087-99-4 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(4-amino-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
APQAUFXEVNSGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)N |
Origin of Product |
United States |
Biological Activity
Structure-Activity Relationship
The compound 2-(4-Amino-3-fluorophenyl)ethan-1-ol contains several key functional groups that contribute to its biological activity:
- Amino group (-NH2): Provides hydrogen bond donating capability and can participate in various biochemical interactions.
- Fluorine substituent: Enhances metabolic stability and can improve binding affinity to target proteins.
- Ethanol moiety: Contributes to the compound's solubility and may affect its distribution in biological systems.
Antimicrobial Activity
Studies on similar compounds suggest that 2-(4-Amino-3-fluorophenyl)ethan-1-ol may possess antimicrobial properties. Fluorinated aromatic compounds have shown promising results against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Gram-positive MIC (μg/mL) | Gram-negative MIC (μg/mL) |
|---|---|---|
| 4a | 100-200 | 200-400 |
| 4e | 100-200 | 200-400 |
Note: MIC values are for similar compounds and may not directly reflect the activity of 2-(4-Amino-3-fluorophenyl)ethan-1-ol .
Antioxidant Activity
The presence of an amino group suggests potential antioxidant activity. Related compounds have demonstrated free radical scavenging capabilities .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (Relative to Ascorbic Acid) |
|---|---|
| 2-(4-Amino-3-fluorophenyl)ethan-1-ol | Not determined |
| Compound 39 | 1.37 |
| Compound 36 | 1.35 |
Potential Anticancer Activity
While specific studies on 2-(4-Amino-3-fluorophenyl)ethan-1-ol are not available, research on structurally similar compounds indicates potential anticancer activity .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| U-87 | TBD |
| MDA-MB-231 | TBD |
Note: Actual values for 2-(4-Amino-3-fluorophenyl)ethan-1-ol need to be determined through experimental studies.
The biological activity of 2-(4-Amino-3-fluorophenyl)ethan-1-ol likely involves:
- Interaction with specific molecular targets through hydrogen bonding and electrostatic interactions.
- Potential inhibition or activation of enzymes involved in cellular processes.
- Possible interference with bacterial cell wall synthesis or membrane integrity, contributing to antimicrobial effects .
Future Research Directions
To fully elucidate the biological activity of 2-(4-Amino-3-fluorophenyl)ethan-1-ol, further studies are needed:
- In vitro assays to determine its exact antimicrobial spectrum and potency.
- Antioxidant activity measurements using standardized methods like DPPH scavenging.
- Cytotoxicity studies against various cancer cell lines to assess anticancer potential.
- Structure-activity relationship studies to optimize its biological properties.
- In vivo studies to evaluate pharmacokinetics and potential therapeutic applications.
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